An In-depth Technical Guide to N-(3-acetylphenyl)cyclopropanecarboxamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-(3-acetylphenyl)cyclopropanecarboxamide: Synthesis, Characterization, and Potential Applications
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of N-(3-acetylphenyl)cyclopropanecarboxamide, a molecule of interest in medicinal chemistry and drug discovery. While specific literature on this compound is not extensively available, this document consolidates established principles of organic synthesis and spectroscopic analysis to present a reliable framework for its preparation, characterization, and potential biological evaluation. The methodologies described herein are based on well-documented reactions and data from structurally analogous compounds, offering a robust starting point for researchers and drug development professionals.
Introduction and Rationale
The N-(3-acetylphenyl)cyclopropanecarboxamide structure combines several key pharmacophores: a phenyl ring, an acetyl group, an amide linkage, and a cyclopropyl moiety. The cyclopropyl group is a particularly interesting feature in drug design, as it can enhance metabolic stability, improve potency, and modulate the conformational rigidity of a molecule.[1][2] Amide-containing compounds are ubiquitous in pharmaceuticals and often play a crucial role in binding to biological targets.[3][4] The 3-acetylphenyl substituent offers a site for further chemical modification and potential hydrogen bonding interactions. This unique combination of functional groups suggests that N-(3-acetylphenyl)cyclopropanecarboxamide could be a valuable scaffold for developing novel therapeutic agents, particularly in areas where related structures have shown promise, such as oncology and infectious diseases.[2][5]
Chemical Structure and Physicochemical Properties
The core structure of N-(3-acetylphenyl)cyclopropanecarboxamide consists of a cyclopropanecarboxamide moiety attached to the nitrogen of 3'-aminoacetophenone.
Chemical Structure
Caption: Chemical structure of N-(3-acetylphenyl)cyclopropanecarboxamide.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of N-(3-acetylphenyl)cyclopropanecarboxamide. These values are calculated using established computational models and provide a useful approximation for experimental design.
| Property | Predicted Value | Reference |
| Molecular Formula | C12H13NO2 | N/A |
| Molecular Weight | 203.24 g/mol | N/A |
| XLogP3 | 1.8 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 3 | N/A |
Synthesis Methodology
The most direct and widely adopted method for the synthesis of N-aryl amides is the acylation of an aniline derivative with an acyl chloride or a carboxylic acid activated with a coupling agent. For N-(3-acetylphenyl)cyclopropanecarboxamide, the reaction of 3'-aminoacetophenone with cyclopropanecarbonyl chloride is the most logical and efficient synthetic route.
Synthesis Workflow
Caption: Proposed synthesis workflow for N-(3-acetylphenyl)cyclopropanecarboxamide.
Detailed Experimental Protocol
This protocol is a standard procedure for amide synthesis and should yield the target compound in good purity and yield.
Materials:
-
3'-Aminoacetophenone[7]
-
Cyclopropanecarbonyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3'-aminoacetophenone (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The following sections detail the expected spectroscopic data for N-(3-acetylphenyl)cyclopropanecarboxamide based on the analysis of its functional groups and data from similar compounds.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR (in CDCl₃):
-
δ ~8.0-7.2 ppm (m, 4H): Aromatic protons of the phenyl ring.
-
δ ~2.6 ppm (s, 3H): Methyl protons of the acetyl group.
-
δ ~1.6-1.8 ppm (m, 1H): Methine proton of the cyclopropyl ring.
-
δ ~1.0-1.2 ppm (m, 2H) and ~0.8-1.0 ppm (m, 2H): Methylene protons of the cyclopropyl ring.
-
δ ~7.5-8.5 ppm (br s, 1H): Amide N-H proton. The chemical shift of this proton can be highly variable and may be exchangeable with D₂O.
¹³C NMR (in CDCl₃):
-
δ ~198 ppm: Carbonyl carbon of the acetyl group.
-
δ ~172 ppm: Carbonyl carbon of the amide group.
-
δ ~138-120 ppm: Aromatic carbons of the phenyl ring.
-
δ ~27 ppm: Methyl carbon of the acetyl group.
-
δ ~15 ppm: Methine carbon of the cyclopropyl ring.
-
δ ~8 ppm: Methylene carbons of the cyclopropyl ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~3100-3000 | C-H Stretch | Aromatic/Cyclopropyl |
| ~1685 | C=O Stretch | Acetyl Ketone |
| ~1660 | C=O Stretch (Amide I) | Amide |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1530 | N-H Bend (Amide II) | Amide |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M+H]⁺: m/z 204.09
-
Expected [M+Na]⁺: m/z 226.07
Potential Biological Activities and Applications
While no specific biological data for N-(3-acetylphenyl)cyclopropanecarboxamide has been reported, the structural motifs present in the molecule are found in numerous biologically active compounds.
-
Anticancer Activity: Cyclopropanecarboxamide derivatives have been investigated as potential anticancer agents.[5] The N-phenylamide scaffold is also present in a variety of kinase inhibitors used in oncology.[4]
-
Antimalarial Activity: A number of cyclopropyl carboxamides have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.[2]
-
Herbicidal Activity: Some N-substituted cyclopropanecarboxamides have been found to possess herbicidal properties.[1]
Further research, including in vitro and in vivo screening, is necessary to determine the specific biological activities of N-(3-acetylphenyl)cyclopropanecarboxamide.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of N-(3-acetylphenyl)cyclopropanecarboxamide. The detailed synthesis protocol and predicted spectroscopic data offer a solid foundation for any researcher interested in preparing and characterizing this compound. The discussion of potential biological activities, based on structurally related molecules, highlights the potential of this scaffold in drug discovery and development. It is our hope that this guide will serve as a valuable resource and catalyst for further investigation into the chemical and biological properties of N-(3-acetylphenyl)cyclopropanecarboxamide.
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